molecular formula C18H18O6 B1632536 2',4'-Dihydroxy-2,3',6'-trimethoxychalcone CAS No. 100079-39-8

2',4'-Dihydroxy-2,3',6'-trimethoxychalcone

Cat. No.: B1632536
CAS No.: 100079-39-8
M. Wt: 330.3 g/mol
InChI Key: CRKKMWPCJTZZRE-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2',4'-Dihydroxy-2,3',6'-trimethoxychalcone is a natural product found in Scutellaria barbata and Scutellaria discolor with data available.

Biochemical Analysis

Biochemical Properties

2’,4’-Dihydroxy-2,3’,6’-trimethoxychalcone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, 2’,4’-Dihydroxy-2,3’,6’-trimethoxychalcone can bind to and modulate the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival . These interactions highlight the compound’s potential as an anti-inflammatory agent.

Cellular Effects

2’,4’-Dihydroxy-2,3’,6’-trimethoxychalcone exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in macrophages, 2’,4’-Dihydroxy-2,3’,6’-trimethoxychalcone reduces the production of pro-inflammatory cytokines by inhibiting the NF-κB signaling pathway . This compound also affects the expression of genes involved in oxidative stress response, thereby enhancing the cell’s antioxidant capacity . These cellular effects underscore the compound’s potential therapeutic applications in inflammatory and oxidative stress-related conditions.

Molecular Mechanism

The molecular mechanism of 2’,4’-Dihydroxy-2,3’,6’-trimethoxychalcone involves several key interactions at the molecular level. The compound binds to the active site of COX-2, inhibiting its enzymatic activity and thereby reducing the production of pro-inflammatory prostaglandins . Additionally, 2’,4’-Dihydroxy-2,3’,6’-trimethoxychalcone can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the upregulation of antioxidant response elements and enhancing the cell’s defense against oxidative stress . These molecular interactions provide a comprehensive understanding of the compound’s anti-inflammatory and antioxidant mechanisms.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’,4’-Dihydroxy-2,3’,6’-trimethoxychalcone have been studied over various time periods. The compound exhibits stability under standard storage conditions, maintaining its biochemical activity over extended periods . Its degradation can occur under extreme conditions such as high temperatures or prolonged exposure to light . Long-term studies have shown that 2’,4’-Dihydroxy-2,3’,6’-trimethoxychalcone can sustain its anti-inflammatory and antioxidant effects in vitro, suggesting its potential for chronic therapeutic applications .

Dosage Effects in Animal Models

The effects of 2’,4’-Dihydroxy-2,3’,6’-trimethoxychalcone vary with different dosages in animal models. At low to moderate doses, the compound exhibits significant anti-inflammatory and antioxidant activities without noticeable adverse effects . At high doses, some toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing potential risks.

Metabolic Pathways

2’,4’-Dihydroxy-2,3’,6’-trimethoxychalcone is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and biomolecules, influencing metabolic flux and altering metabolite levels . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, 2’,4’-Dihydroxy-2,3’,6’-trimethoxychalcone is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, facilitating its uptake and accumulation in target cells . The compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes and reach intracellular compartments . These transport and distribution properties are essential for its bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of 2’,4’-Dihydroxy-2,3’,6’-trimethoxychalcone plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm and can translocate to the nucleus upon activation . This translocation is mediated by specific targeting signals and post-translational modifications that direct the compound to its site of action . Understanding its subcellular localization provides insights into its mechanism of action and potential therapeutic targets.

Properties

IUPAC Name

(E)-1-(2,4-dihydroxy-3,6-dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O6/c1-22-14-7-5-4-6-11(14)8-9-12(19)16-15(23-2)10-13(20)18(24-3)17(16)21/h4-10,20-21H,1-3H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRKKMWPCJTZZRE-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CC(=O)C2=C(C=C(C(=C2O)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/C(=O)C2=C(C=C(C(=C2O)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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